molecular formula C40H62O15 B569226 Withanoside IV CAS No. 362472-81-9

Withanoside IV

Cat. No. B569226
CAS RN: 362472-81-9
M. Wt: 782.921
InChI Key: VUQQGHSDHGOYRH-IFUSOADVSA-N
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Description

Withanoside IV is a compound found in Withania somnifera, also known as Ashwagandha . It has been shown to improve hindlimb function by facilitating axonal growth and increasing peripheral nervous system myelin levels after spinal cord injury . It may also prevent or decrease the growth of tumors in humans .


Synthesis Analysis

The biosynthetic route and identification of key regulatory genes involved in withanolide biosynthesis, including this compound, have been explored . Various strategic pathway genes have been characterized, leading to the development of molecular circuitries for the production of key intermediates or end products .


Molecular Structure Analysis

This compound has been studied for its potential as an anti-inflammatory compound. In silico docking analysis revealed that this compound and other bioactives of Ashwagandha could be promising inhibitors against bovine NLRP9 protein .


Chemical Reactions Analysis

Withanolides, including this compound, act as anti-inflammatory agents by inhibiting lymphocyte proliferation, complement system, and delayed-type hypersensitivity .


Physical And Chemical Properties Analysis

This compound is a white-beige powder . It is soluble in ethanol and methanol, slightly soluble in water, and insoluble in n-hexane . Its chemical formula is C40H62O15 and it has a molecular weight of 782.9 .

Scientific Research Applications

  • Enhancement of Neurite Outgrowth and Memory : Withanoside IV was found to improve memory deficits in mice with Alzheimer's disease models. Its metabolite, sominone, enhances neurite outgrowth and has a positive impact on spatial memory, mediated by the neurotrophic factor receptor, RET (Tohda & Joyashiki, 2009).

  • Neurodegeneration Attenuation : This compound has been shown to attenuate neurodegeneration induced by Aβ(25–35), a peptide associated with Alzheimer's disease. It induces neurite outgrowth in cultured rat cortical neurons and prevents loss of axons, dendrites, and synapses (Kuboyama, Tohda, & Komatsu, 2006).

  • Improvement in Spinal Cord Injury : this compound has been found to improve hindlimb function and facilitate axonal growth and an increase in peripheral nervous system myelin levels after spinal cord injury. This suggests its potential in ameliorating locomotor functions (Nakayama & Tohda, 2007).

  • Potential in Treating Neurodegenerative Diseases : It has been identified as a crucial candidate for therapeutic treatment of neurodegenerative diseases due to its ability to control neurons and glial cells for reconstructing neuronal networks (Tohda, 2008).

  • Anti-Cancer Activities : this compound, among other withanolides, has shown effectiveness against different types of cancer cell lines. It is considered crucial in developing new cancer therapies, especially in combination with established chemotherapy (Rai, Jogee, Agarkar, & Santos, 2016).

  • Pharmacokinetics and Bioavailability : Studies have been conducted to understand the pharmacokinetic parameters of this compound, showing its oral bioavailability and absorption pattern in the gastrointestinal tract, which is vital for its effective therapeutic use (Modi et al., 2022).

Mechanism of Action

Target of Action

Withanoside IV, a natural product derived from the medicinal plant Withania somnifera , primarily targets the host cell surface receptor ACE2 . ACE2 is a key receptor for SARS-CoV-2, the virus responsible for COVID-19 . Additionally, this compound has been found to facilitate the regeneration of axons and dendrites by reconstructing pre- and post-synapses in neurodegenerative diseases .

Mode of Action

This compound interacts with its targets, leading to various changes. For instance, it has been found to significantly inhibit the expression of ACE2 , which may potentially prevent the entry of SARS-CoV-2 into host cells . In the context of neurodegenerative diseases, this compound helps in the reconstruction of pre- and post-synapses, thereby facilitating the regeneration of axons and dendrites .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role in neurodegenerative diseases and viral infections. It has been found to reverse behavioral deficits, plaque pathology, and accumulation of β-amyloid peptides (Aβ) in animal models of Alzheimer’s disease . This is achieved through higher expression of low-density lipoprotein receptor-related protein in brain micro-vessels and the Aβ-degrading protease neprilysin .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . Upon oral administration of Withania somnifera root extract, the maximum concentration (Cmax) of this compound was found to be 13.833 ± 3.727 ng/mL, with a time to reach maximum concentration (Tmax) of 0.750 ± 0.000 hours . Despite its higher molecular weight (> 700 g/mol), this compound is polar due to the glucose moieties attached at the C3 position, which allows it to be readily transported across the intestinal barrier .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its potential therapeutic effects against neurodegenerative diseases and viral infections. It has been found to prevent pathogenesis and neuronal death, ameliorate memory deficits in mice , and inhibit the expression of ACE2, potentially preventing the entry of SARS-CoV-2 into host cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of this compound from the stomach lining can be affected by the solubility of the compound . Furthermore, the presence of other compounds in the environment, such as other withanolides and withanosides, can also influence the action of this compound .

properties

IUPAC Name

(2R)-2-[(1S)-1-[(1S,3R,8S,9S,10R,13S,14S,17R)-1-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H62O15/c1-17-11-26(53-36(50)22(17)14-41)18(2)23-7-8-24-21-6-5-19-12-20(13-29(43)40(19,4)25(21)9-10-39(23,24)3)52-38-35(49)33(47)31(45)28(55-38)16-51-37-34(48)32(46)30(44)27(15-42)54-37/h5,18,20-21,23-35,37-38,41-49H,6-16H2,1-4H3/t18-,20+,21-,23+,24-,25-,26+,27+,28+,29-,30+,31+,32-,33-,34+,35+,37+,38+,39+,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQQGHSDHGOYRH-IFUSOADVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@H](C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H62O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746874
Record name (1alpha,3beta,22R)-1,26-Dihydroxy-27-oxo-22,27-epoxyergosta-5,24-dien-3-yl 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

782.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

362472-81-9
Record name Withanoside IV
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362472819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1alpha,3beta,22R)-1,26-Dihydroxy-27-oxo-22,27-epoxyergosta-5,24-dien-3-yl 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WITHANOSIDE IV
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/156GUP486T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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